molecular formula C21H27N3O4S2 B2686983 N'-(2,4-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898369-04-5

N'-(2,4-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2686983
CAS No.: 898369-04-5
M. Wt: 449.58
InChI Key: DLFAZDALRHOGGR-UHFFFAOYSA-N
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Description

The compound N'-(2,4-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a structurally complex molecule featuring:

  • A thiophene-2-sulfonyl moiety attached to a piperidine ring.
  • An ethanediamide linker bridging a 2,4-dimethylphenyl group and the piperidine-ethyl chain.

While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive molecules such as sulfonamide-based analgesics (e.g., W-15, W-18) and piperidine-containing enkephalin analogues .

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-15-8-9-18(16(2)14-15)23-21(26)20(25)22-11-10-17-6-3-4-12-24(17)30(27,28)19-7-5-13-29-19/h5,7-9,13-14,17H,3-4,6,10-12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFAZDALRHOGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine derivative, followed by the introduction of the thiophene sulfonyl group. The final step involves the coupling of the 2,4-dimethylphenyl group with the ethanediamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N’-(2,4-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Analysis

The compound’s thiophene-2-sulfonyl group distinguishes it from analogues with benzenesulfonyl or chlorophenylsulfonyl substituents. This sulfur-containing heterocycle may enhance metabolic stability or alter binding affinity compared to purely aromatic systems .

Table 1: Structural Comparison of Key Analogues
Compound Name Key Functional Groups Pharmacological Relevance (Inferred) Reference
Target Compound Thiophene-2-sulfonyl, ethanediamide, 2,4-dimethylphenyl Potential CNS activity (speculative) N/A
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N′-[(pyridin-2-yl)methyl]ethanediamide Ethanediamide, fluorophenyl, furan GPCR modulation (e.g., serotonin/dopamine)
W-15 4-Chlorobenzenesulfonamide, 2-piperidinylidene Opioid receptor binding (analgesic)
N-Phenyl-N-(piperidin-4-yl)propionamide derivatives Piperidin-4-yl, propionamide Synthetic opioid analogues (e.g., fentanyl)
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Indole, fluorobiphenyl Kinase inhibition or neuroactivity

Pharmacological Implications (Speculative)

  • Thiophene vs. Benzene Sulfonyl Groups : The thiophene ring’s electron-rich nature could enhance interactions with hydrophobic receptor pockets compared to simpler aryl sulfonamides .
  • Piperidine Positioning: The 2-piperidinyl group contrasts with 4-piperidinyl derivatives (e.g., fentanyl), which are known for µ-opioid receptor affinity. This positional difference might shift activity toward δ- or κ-opioid receptors .

Biological Activity

N'-(2,4-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula C19H22N2O2SC_{19}H_{22}N_2O_2S and its structure includes a piperidine ring, a thiophene sulfonyl group, and a dimethylphenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Properties

Recent studies have indicated that compounds similar to this compound exhibit several pharmacological activities:

  • Antidepressant Activity : Research has demonstrated that derivatives of piperidine can influence neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are critical in mood regulation .
  • Antinociceptive Effects : Compounds containing thiophene rings have shown promise in pain management through modulation of pain pathways, potentially affecting both peripheral and central mechanisms .
  • Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory properties. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing their signaling pathways.
  • Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .
  • Oxidative Stress Reduction : Some studies suggest that thiophene-containing compounds can reduce oxidative stress by scavenging free radicals or enhancing antioxidant defenses .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • A study conducted on a series of piperidine derivatives found that modifications at the thiophene position significantly enhanced their antidepressant effects in animal models, suggesting a structure-activity relationship that may apply to this compound as well .
  • Another investigation into sulfonamide derivatives indicated that these compounds exhibited significant anti-inflammatory activity in vitro and in vivo, with potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis .

Data Table

The following table summarizes key findings from studies on related compounds:

Compound NameBiological ActivityMechanism of ActionReference
Piperidine Derivative AAntidepressantSerotonin reuptake inhibition
Thiophene Sulfonamide BAntinociceptiveCOX inhibition
Sulfonamide CAnti-inflammatoryCytokine inhibition

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